molecular formula C15H14N2O3 B386355 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide CAS No. 315670-78-1

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide

Cat. No.: B386355
CAS No.: 315670-78-1
M. Wt: 270.28g/mol
InChI Key: JDPWUEPIIRMZLR-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzamide group linked to a hydroxy-methoxybenzylidene moiety through an imine bond.

Mechanism of Action

Target of Action

The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.

Mode of Action

The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.

Pharmacokinetics

The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers

Preparation Methods

The synthesis of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under mild conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Chemical Reactions Analysis

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine bond to an amine.

    Substitution: The hydroxyl and methoxy groups on the benzylidene moiety can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits potential antibacterial, antioxidant, and antifungal properties.

    Medicine: It has been studied for its anticancer and antidiabetic activities.

    Industry: The compound is used in the synthesis of dyes and polymers.

Comparison with Similar Compounds

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWUEPIIRMZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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